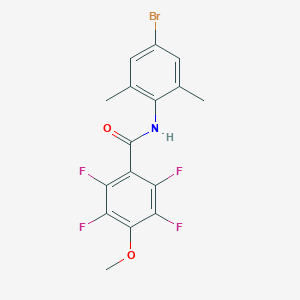

N-(4-bromo-2,6-dimethylphenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-bromo-2,6-dimethylphenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide, also known as BDF-900, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a selective antagonist of the G protein-coupled receptor 119 (GPR119), which is mainly expressed in pancreatic beta cells and intestinal L cells. GPR119 activation has been shown to increase glucose-stimulated insulin secretion and glucagon-like peptide-1 (GLP-1) release, making it a promising target for the treatment of type 2 diabetes and obesity.

Mécanisme D'action

N-(4-bromo-2,6-dimethylphenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide acts as a selective antagonist of GPR119, which is a G protein-coupled receptor that is mainly expressed in pancreatic beta cells and intestinal L cells. GPR119 activation leads to the release of GLP-1 and other gut hormones, which in turn stimulate insulin secretion and improve glucose homeostasis. N-(4-bromo-2,6-dimethylphenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide blocks the activation of GPR119 by endogenous ligands, thereby reducing insulin secretion and GLP-1 release.

Biochemical and Physiological Effects:

N-(4-bromo-2,6-dimethylphenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide has been shown to have several biochemical and physiological effects, including the inhibition of GPR119 activation, the reduction of insulin secretion, and the modulation of GLP-1 release. N-(4-bromo-2,6-dimethylphenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide has also been shown to improve glucose tolerance and increase satiety in animal models of diabetes and obesity. However, the long-term effects of N-(4-bromo-2,6-dimethylphenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide on glucose homeostasis and metabolic function are still unclear and require further investigation.

Avantages Et Limitations Des Expériences En Laboratoire

N-(4-bromo-2,6-dimethylphenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide has several advantages for lab experiments, including its high selectivity and potency as a GPR119 antagonist, its ability to inhibit insulin secretion and GLP-1 release, and its potential as a therapeutic agent for metabolic disorders. However, N-(4-bromo-2,6-dimethylphenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide also has some limitations, including its low solubility in aqueous solutions, its potential toxicity and side effects, and the need for further optimization and validation of its therapeutic potential.

Orientations Futures

There are several future directions for the research and development of N-(4-bromo-2,6-dimethylphenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide and related compounds, including the optimization of its pharmacokinetic and pharmacodynamic properties, the investigation of its long-term effects on glucose homeostasis and metabolic function, the exploration of its potential as a therapeutic agent for other metabolic disorders, and the identification of new GPR119 ligands with improved selectivity and potency. Additionally, the development of new tools and techniques for the study of GPR119 signaling and its physiological functions will be critical for advancing our understanding of this important pathway.

Méthodes De Synthèse

The synthesis of N-(4-bromo-2,6-dimethylphenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide involves several steps, including the bromination of 2,6-dimethylphenol, the Friedel-Crafts acylation of 2,3,5,6-tetrafluoro-4-methoxybenzoic acid with the resulting bromophenol, and the coupling of the amine group of 4-bromo-2,6-dimethylaniline with the carboxylic acid group of the intermediate. The final product is obtained after purification by column chromatography and recrystallization.

Applications De Recherche Scientifique

N-(4-bromo-2,6-dimethylphenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide has been extensively used in scientific research to investigate the role of GPR119 in glucose homeostasis, insulin secretion, and GLP-1 release. Studies have shown that N-(4-bromo-2,6-dimethylphenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide can enhance glucose-stimulated insulin secretion in isolated pancreatic islets and improve glucose tolerance in animal models of diabetes and obesity. N-(4-bromo-2,6-dimethylphenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide has also been shown to stimulate GLP-1 release from intestinal L cells and increase satiety in rodents, suggesting its potential as a therapeutic agent for the treatment of metabolic disorders.

Propriétés

Nom du produit |

N-(4-bromo-2,6-dimethylphenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide |

|---|---|

Formule moléculaire |

C16H12BrF4NO2 |

Poids moléculaire |

406.17 g/mol |

Nom IUPAC |

N-(4-bromo-2,6-dimethylphenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide |

InChI |

InChI=1S/C16H12BrF4NO2/c1-6-4-8(17)5-7(2)14(6)22-16(23)9-10(18)12(20)15(24-3)13(21)11(9)19/h4-5H,1-3H3,(H,22,23) |

Clé InChI |

LTTFKOVOABFQMF-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1NC(=O)C2=C(C(=C(C(=C2F)F)OC)F)F)C)Br |

SMILES canonique |

CC1=CC(=CC(=C1NC(=O)C2=C(C(=C(C(=C2F)F)OC)F)F)C)Br |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6E)-4-amino-2-methyl-6-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B278061.png)

![N-{[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl}-3-methylbutanamide](/img/structure/B278068.png)

![N-{[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl}butanamide](/img/structure/B278069.png)

![4-(benzyloxy)-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B278072.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-N'-isobutyrylthiourea](/img/structure/B278074.png)

![2-methoxy-3-methyl-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B278076.png)

![N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide](/img/structure/B278077.png)

![4-({[(3-Chloro-4-ethoxybenzoyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B278078.png)

methanone](/img/structure/B278080.png)

![3-chloro-N-[(4-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]benzamide](/img/structure/B278085.png)

![N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B278088.png)